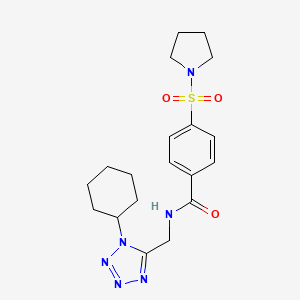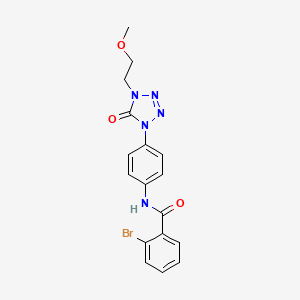![molecular formula C18H15Cl2FN2O B2362495 (Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile CAS No. 478039-53-1](/img/structure/B2362495.png)
(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile” is a chemical compound with the molecular formula C18H15Cl2FN2O . It is a solid substance .
Molecular Structure Analysis
The molecule demonstrates non-planarity in the solid state and a Z configuration for the exocyclic C=C bond . The Z form is stabilized by the presence of an intramolecular N—H…O hydrogen bond with an O…H interatomic distance of 2.18 (2) Å .Wissenschaftliche Forschungsanwendungen
Crystallographic and Molecular Structure Studies
- Crystallographic Analysis: The crystal structure of compounds similar to (Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile has been extensively studied. These analyses focus on the orientation and interactions of molecular groups, essential for understanding compound properties (Abrahams, McCormick, & Robson, 2009).
Chemical Behavior and Reactions
- Cyano Group Effects: Studies have examined the influence of cyano substituents on the acidity and basicity of related compounds, which is critical for predicting chemical reactivity and stability (Luna et al., 2007).
- Molecular Conformation Analysis: Investigations into molecular conformation, such as the Z/E isomerization in solutions, are crucial for understanding the dynamic behavior of such compounds (Afonin et al., 2018).
Synthesis and Characterization
- Novel Derivatives Synthesis: Research into the synthesis of new derivatives containing elements like fluorine and bromine highlights the compound's versatility for creating materials with potential optoelectronic applications (Chandrakantha et al., 2011).
- NMR Spectroscopy: Nuclear magnetic resonance (NMR) studies provide insight into the electronic environment and structural aspects of similar compounds, essential for their characterization and potential applications (Chiacchio et al., 1986).
Theoretical and Computational Studies
- Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods are employed to predict the behavior and properties of similar molecules, offering a theoretical basis for understanding their practical applications (Wei & Tang, 2009).
Spectroscopy and Optical Studies
- Absorption and Fluorescence Spectroscopy: Spectroscopic studies, including absorption and fluorescence, provide insights into the electronic transitions in similar molecules, which are fundamental for developing fluorescence sensors and other optical applications (Ressalan & Iyer, 2005).
Astrochemical and Astrobiological Relevance
- Astrochemical Interest: Some studies have highlighted the astrochemical and astrobiological significance of compounds structurally related to this compound, indicating a broader context for their importance beyond Earth-bound applications (Askeland et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O/c19-15-8-16(20)10-17(9-15)23-12-14(11-22)13-2-4-18(5-3-13)24-7-1-6-21/h2-5,8-10,12,23H,1,6-7H2/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRILHEYRRARTSB-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/NC2=CC(=CC(=C2)Cl)Cl)/C#N)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)
![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)




![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)
![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2362429.png)



